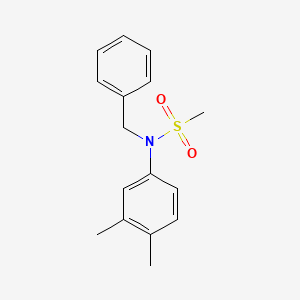![molecular formula C17H30N2O3 B5887087 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5887087.png)
3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, commonly referred to as DDB, is a bicyclic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and ability to bind to various receptors in the body, making it a promising candidate for a range of research applications.
Mécanisme D'action
DDB binds to nAChRs in a similar way to nicotine, but with a higher affinity and selectivity. This binding results in the activation of the receptor, leading to the release of neurotransmitters such as dopamine and acetylcholine. The specific mechanism of action of DDB is still being studied, but it is believed to involve the modulation of ion channels and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that DDB has a range of biochemical and physiological effects, including the modulation of synaptic transmission, the enhancement of cognitive function, and the reduction of pain perception. DDB has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of a range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DDB for lab experiments is its high selectivity for nAChRs, which allows for targeted modulation of these receptors. However, DDB can be difficult to synthesize and purify, and its effects can be highly dependent on the specific experimental conditions used.
Orientations Futures
There are many potential future directions for the study of DDB, including the development of new drugs for the treatment of neurological and psychiatric disorders, the investigation of its effects on different types of nAChRs, and the exploration of its potential as a tool for studying the role of nAChRs in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of DDB and its potential limitations for use in lab experiments.
Méthodes De Synthèse
The synthesis of DDB involves the reaction of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane (DMN) with butyric anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction produces DDB as a white solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
DDB has been studied for its potential applications in a range of scientific research fields, including neuroscience, pharmacology, and drug discovery. One of the most promising applications of DDB is its ability to bind to nicotinic acetylcholine receptors (nAChRs), which are involved in a range of physiological processes, including learning and memory, pain perception, and addiction.
Propriétés
IUPAC Name |
1-(7-butanoyl-9-hydroxy-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-5-7-13(20)18-9-16(3)11-19(14(21)8-6-2)12-17(4,10-18)15(16)22/h15,22H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDUXCXOCHPHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC2(CN(CC(C1)(C2O)C)C(=O)CCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(9-Hydroxy-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)dibutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-{[{2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5887010.png)
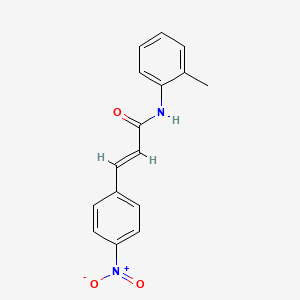
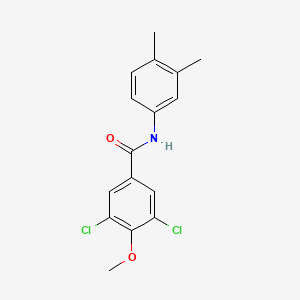
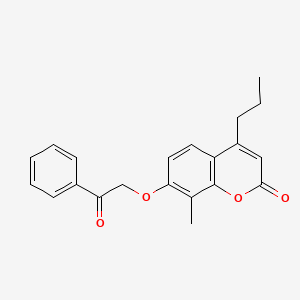
![3-methyl-9-phenyl-2H-pyrazolo[1',5':3,4][1,3,5]triazino[1,2-b][1,2,4]triazin-2-one](/img/structure/B5887030.png)
![dimethyl 5-[(2,4-dimethylbenzoyl)amino]isophthalate](/img/structure/B5887041.png)
![3-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5887052.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B5887055.png)

![N-benzyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5887062.png)
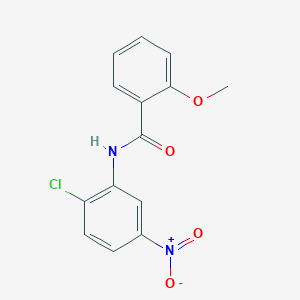
![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B5887080.png)
